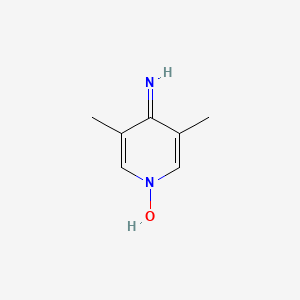

1-Hydroxy-3,5-dimethylpyridin-4-imine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3,5-dimethylpyridin-4(1H)-one scaffold compounds has been reported . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . The reaction is acid-catalyzed and reversible .

Molecular Structure Analysis

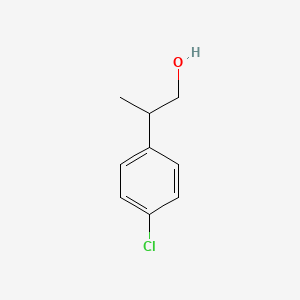

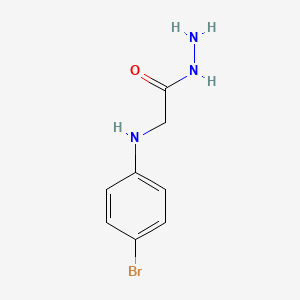

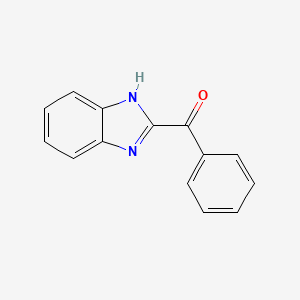

The molecular formula of 1-Hydroxy-3,5-dimethylpyridin-4-imine is C8H10N2O. The molecular weight is 138.17 g/mol.

Chemical Reactions Analysis

The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives . Highly functionalized pyrimidine derivatives are synthesized in good yields by inverse electron demand Diels–Alder (IEDDA) reaction of electron-deficient 1,3,5-triazines and electron-deficient ketones or aldehydes under trifluoroacetic acid (TFA)-catalysis .

Physical And Chemical Properties Analysis

HDMPI is a yellow powder that is soluble in water, ethanol, and methanol. Its melting point is 163-165°C and its boiling point is 295-300°C.

科学的研究の応用

AMP-Activated Protein Kinase (AMPK) Activation

One of the prominent applications of 1-Hydroxy-3,5-dimethylpyridin-4-imine derivatives is as activators of AMP-Activated Protein Kinase (AMPK) . AMPK plays a crucial role in cellular energy homeostasis and is a target for the treatment of metabolic diseases. These compounds have shown selective cell growth inhibitory activity against human breast cancer cell lines, making them potential candidates for cancer therapy .

Precision Medicine

The derivatives of 1-Hydroxy-3,5-dimethylpyridin-4-imine are being explored in the field of precision medicine . By targeting specific pathways like AMPK, these compounds can be designed to selectively affect cancer cells, which could lead to more personalized and effective treatments.

Aqueous Solubility Enhancement

Improving the aqueous solubility of pharmacological agents is a significant challenge in drug formulation. 1-Hydroxy-3,5-dimethylpyridin-4-imine derivatives have been found to possess good aqueous solubility, which is advantageous for their bioavailability and therapeutic efficacy .

Hydrophobicity Optimization

The hydrophobicity of a compound is a critical factor that affects its absorption and distribution within the body. The derivatives of 1-Hydroxy-3,5-dimethylpyridin-4-imine have been optimized for hydrophobicity to ensure they have the desired pharmacokinetic properties .

Iron Chelation Therapy

Hydroxypyridinones (HOPOs), a class to which 1-Hydroxy-3,5-dimethylpyridin-4-imine belongs, are known for their high chelating efficacy with metal ions, particularly iron (III). They are clinically used as iron chelators, which is essential in conditions like iron overload disorders .

Anticancer Activity

The selective inhibition of cell growth in human breast cancer cell lines by 1-Hydroxy-3,5-dimethylpyridin-4-imine derivatives indicates their potential as anticancer agents. This specificity is crucial for developing treatments that minimize harm to healthy cells .

Metabolic Disease Treatment

Given the role of AMPK in metabolic processes, activating this kinase with 1-Hydroxy-3,5-dimethylpyridin-4-imine derivatives could be beneficial in treating metabolic diseases such as diabetes and obesity .

Drug Design and Development

The unique properties of 1-Hydroxy-3,5-dimethylpyridin-4-imine derivatives, such as their solubility and selective activity, make them valuable scaffolds in drug design and development. They provide a basis for creating new therapeutic agents with improved efficacy and safety profiles .

将来の方向性

Novel 3,5-dimethylpyridin-4(1H)-one scaffold compounds have been synthesized and evaluated as AMP-activated protein kinase (AMPK) activators . Unlike direct AMPK activators, this series of compounds showed selective cell growth inhibitory activity against human breast cancer cell lines . This suggests potential future directions in the development of new therapeutics.

特性

IUPAC Name |

1-hydroxy-3,5-dimethylpyridin-4-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-9(10)4-6(2)7(5)8/h3-4,8,10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEGLEZWTMEYSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=C(C1=N)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313547 |

Source

|

| Record name | 1-hydroxy-3,5-dimethylpyridin-4-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-3,5-dimethylpyridin-4-imine | |

CAS RN |

76139-65-6 |

Source

|

| Record name | NSC272272 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-hydroxy-3,5-dimethylpyridin-4-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [(3-methylphenyl)amino]acetate](/img/structure/B1330508.png)

![Spiro[adamantane-2,2'-oxirane]](/img/structure/B1330519.png)